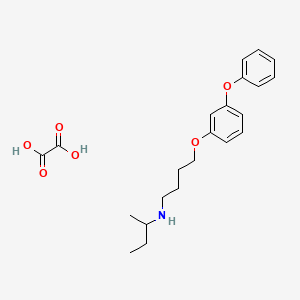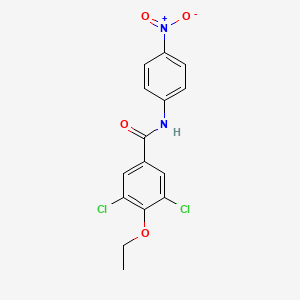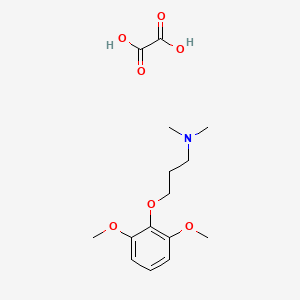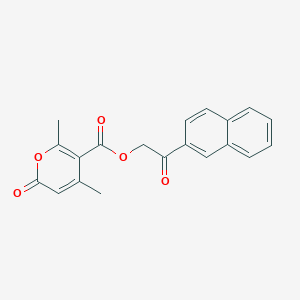![molecular formula C22H19N3O3 B4040963 N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4040963.png)
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide
Übersicht
Beschreibung
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a butanamide moiety. Oxadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base.
Coupling with Phenylbutanamide: The oxadiazole derivative is then coupled with 4-aminophenyl-2-phenylbutanamide using a coupling reagent such as EDC∙HCl and HOBt in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of key enzymes, leading to reduced inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Exhibits diverse pharmacological activities.
Uniqueness
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide is unique due to its specific combination of furan, oxadiazole, and butanamide moieties, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-18(15-7-4-3-5-8-15)20(26)23-17-12-10-16(11-13-17)21-24-25-22(28-21)19-9-6-14-27-19/h3-14,18H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYSLRYRXVMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4040884.png)


![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040900.png)

![[4-(2-biphenylyloxy)butyl]dimethylamine oxalate](/img/structure/B4040915.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine](/img/structure/B4040941.png)
![3,5-dimethyl-1-[3-(2-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4040942.png)

![oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine](/img/structure/B4040954.png)
![N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040955.png)
![1-oxo-1-phenylbutan-2-yl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4040969.png)
![8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4040989.png)
